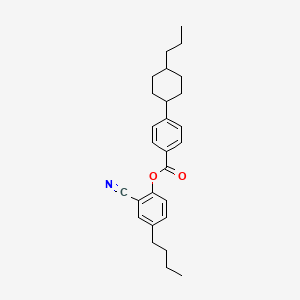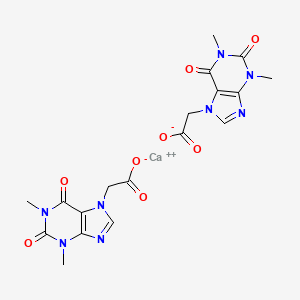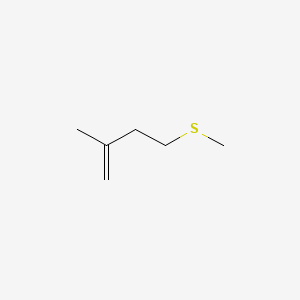
1-Butene, 2-methyl-4-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta3-Isopentenyl methyl sulfide is a colorless liquid with a strong garlic-like odor. It is widely used in the synthesis of various organic compounds and plays a crucial role as a precursor in the production of sulfur-containing compounds. This compound is commonly used in the pharmaceutical and fragrance industries due to its antimicrobial properties and its utility as a flavoring agent in food products .
Méthodes De Préparation
Delta3-Isopentenyl methyl sulfide can be synthesized through various methods. One common synthetic route involves the reaction of isopentenyl alcohol with methylthiol in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 70-75°C under reduced pressure (65 Torr) . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Analyse Des Réactions Chimiques
Delta3-Isopentenyl methyl sulfide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common reagents for oxidation include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert sulfoxides back to sulfides using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methylthio group is replaced by other nucleophiles. Typical reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Delta3-Isopentenyl methyl sulfide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Its antimicrobial properties make it useful in studying microbial inhibition and as a potential preservative.
Medicine: It is explored for its potential therapeutic effects due to its antimicrobial and possibly anti-inflammatory properties.
Industry: It is used in the fragrance industry for its strong odor and in the food industry as a flavoring agent
Mécanisme D'action
The mechanism by which delta3-Isopentenyl methyl sulfide exerts its effects involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function .
Comparaison Avec Des Composés Similaires
Delta3-Isopentenyl methyl sulfide can be compared with other sulfur-containing compounds such as:
Methyl mercaptan: Similar in structure but with a simpler composition, used primarily in the gas industry.
Dimethyl sulfide: Another sulfur-containing compound with a strong odor, used in the production of dimethyl sulfoxide.
Allyl methyl sulfide: Found in garlic, with similar antimicrobial properties but different applications in food and health industries.
Delta3-Isopentenyl methyl sulfide is unique due to its specific structure, which provides a balance of reactivity and stability, making it versatile for various applications .
Propriétés
Numéro CAS |
5952-75-0 |
|---|---|
Formule moléculaire |
C6H12S |
Poids moléculaire |
116.23 g/mol |
Nom IUPAC |
2-methyl-4-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C6H12S/c1-6(2)4-5-7-3/h1,4-5H2,2-3H3 |
Clé InChI |
UTEDUYINKYCEKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


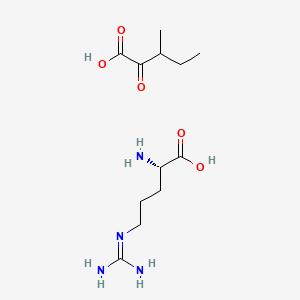
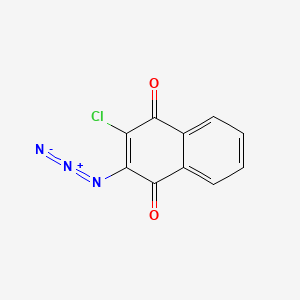
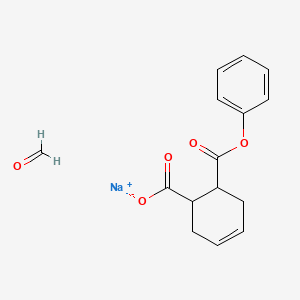
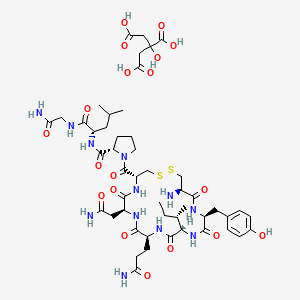
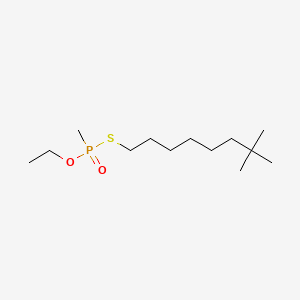
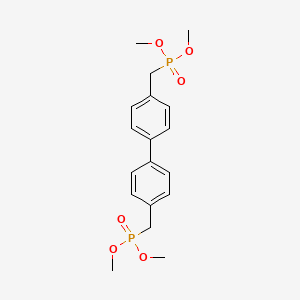
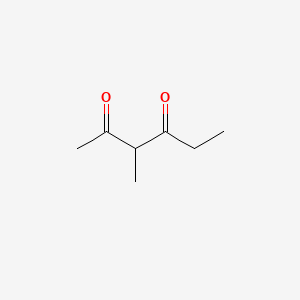
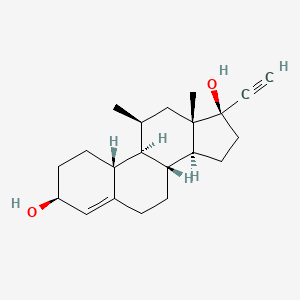
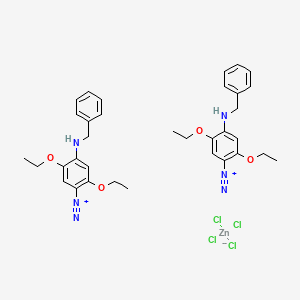
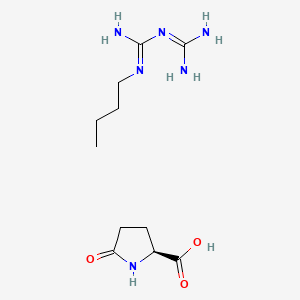
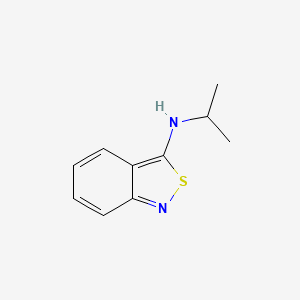
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)
